

Application Note: Quantification of (+)-Armepavine using UPLC-MS/MS

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Compound of Interest		
Compound Name:	(+)-Armepavine	
Cat. No.:	B1667602	Get Quote

Introduction

(+)-Armepavine is a benzylisoquinoline alkaloid found in several plant species, including Nelumbo nucifera (the sacred lotus), and has garnered interest for its potential pharmacological activities.[1] These activities include anti-inflammatory, anti-arrhythmic, and anti-thrombotic properties.[1] To support pharmacokinetic, pharmacodynamic, and toxicological studies of (+)-Armepavine, a sensitive and robust analytical method for its quantification in biological matrices is essential. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of (+)-Armepavine in plasma.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of small molecules, particularly those in the fields of pharmacology, toxicology, and drug metabolism and pharmacokinetics (DMPK).

Experimental Protocols Sample Preparation

A protein precipitation method is employed for the extraction of **(+)-Armepavine** from plasma samples. This technique is straightforward, rapid, and provides clean extracts suitable for UPLC-MS/MS analysis.[2][3]



Materials:

- Plasma samples containing (+)-Armepavine
- Internal Standard (IS) solution (e.g., Nuciferine in methanol)
- Acetonitrile (ACN), HPLC grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

Protocol:

- Pipette 100 μL of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 20 μL of the internal standard working solution to the plasma sample.
- Add 300 μL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
- Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial.
- Inject an appropriate volume (e.g., $5~\mu L$) of the supernatant into the UPLC-MS/MS system for analysis.

UPLC-MS/MS Method

Instrumentation:

- UPLC System: Waters ACQUITY UPLC or equivalent
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ) equipped with an electrospray ionization (ESI) source



Chromatographic Conditions:

- Column: UPLC BEH C18 column (2.1 x 50 mm, 1.7 μm)[2][4]
- Mobile Phase A: 10 mmol/L ammonium acetate with 0.1% formic acid in water[2][4]
- Mobile Phase B: Acetonitrile[2][4]
- Flow Rate: 0.4 mL/min
- Gradient Elution:
 - o 0-0.5 min: 30% B
 - o 0.5-1.5 min: 30% 90% B
 - o 1.5-2.5 min: 90% B
 - 2.5-2.6 min: 90% 30% B
 - 2.6-3.5 min: 30% B
- Injection Volume: 5 μL
- Column Temperature: 40 °C
- Autosampler Temperature: 10 °C

Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive[2][4]
- Scan Mode: Multiple Reaction Monitoring (MRM)[2][4]
- Capillary Voltage: 3.0 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 500 °C



• Cone Gas Flow: 50 L/h

Desolvation Gas Flow: 1000 L/h

• MRM Transitions:

(+)-Armepavine: m/z 314.1 → 106.9[2][4]

o Nuciferine (IS): m/z 296.2 → 265.1[2][4]

Data Presentation

The UPLC-MS/MS method was validated for its performance in terms of linearity, sensitivity, precision, accuracy, recovery, and matrix effect. A summary of the quantitative data is presented in the tables below.

Table 1: Calibration Curve and Sensitivity

Parameter	Value
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r)	> 0.995[2][4]
Lower Limit of Quantification (LLOQ)	1 ng/mL[2][4]

Table 2: Precision and Accuracy

Analyte	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
(+)-Armepavine	2	< 13.5	< 10.8	86.8 - 103.3[2][4]
200	< 13.5	< 10.8	86.8 - 103.3[2][4]	
800	< 13.5	< 10.8	86.8 - 103.3[2][4]	_

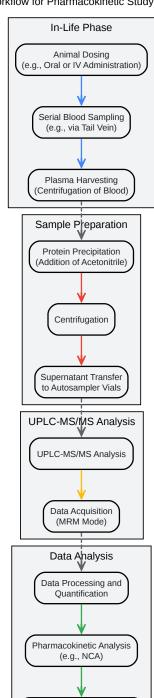
Table 3: Recovery and Matrix Effect



Analyte	Concentration (ng/mL)	Average Recovery (%)	Matrix Effect (%)
(+)-Armepavine	2	> 70.7	109.5 - 113.7[2][4]
200	> 70.7	109.5 - 113.7[2][4]	
800	> 70.7	109.5 - 113.7[2][4]	-

Visualizations





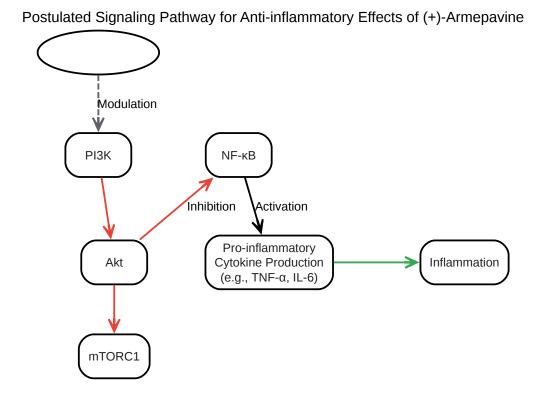
Experimental Workflow for Pharmacokinetic Study of (+)-Armepavine

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Results (e.g., Bioavailability, Half-life)

Caption: Workflow for a typical pharmacokinetic study using UPLC-MS/MS.





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Caption: A postulated anti-inflammatory signaling pathway modulated by **(+)-Armepavine**.

Conclusion

The UPLC-MS/MS method described herein is rapid, sensitive, and specific for the quantification of **(+)-Armepavine** in plasma. The validation results demonstrate that the method is reliable and can be successfully applied to pharmacokinetic studies. The provided protocols and data serve as a valuable resource for researchers investigating the in vivo properties of **(+)-Armepavine**.

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